molecular formula C13H8F2N4O B5912039 (Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

(Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5912039
M. Wt: 274.23 g/mol
InChI Key: OGAGDLGOPBIWQS-FXBPXSCXSA-N
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Description

(Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound that features a furan ring substituted with a difluorophenyl group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Attachment of the Triazole Moiety: The triazole ring can be formed through the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazole ring or the imine group, potentially yielding amines or other reduced products.

    Substitution: The difluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antifungal, antibacterial, or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
  • (Z)-1-[5-(2,4-difluorophenyl)thiophene-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

Uniqueness

The presence of the difluorophenyl group and the specific arrangement of the furan and triazole rings make (Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine unique. These structural features could impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(Z)-1-[5-(2,4-difluorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N4O/c14-9-1-3-11(12(15)5-9)13-4-2-10(20-13)6-18-19-7-16-17-8-19/h1-8H/b18-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAGDLGOPBIWQS-FXBPXSCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)/C=N\N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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